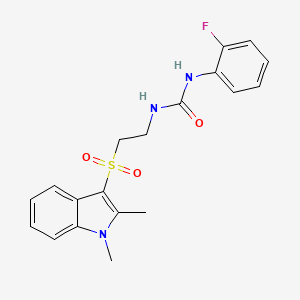

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea

Description

This compound is a urea derivative featuring a 1,2-dimethylindole core linked via a sulfonylethyl chain to a 2-fluorophenyl group. Its structure integrates three critical pharmacophores:

- Sulfonyl group: Known to influence solubility and metabolic stability, the sulfonylethyl bridge may contribute to hydrogen-bonding interactions with biological targets.

- 2-Fluorophenyl urea: Fluorine’s electronegativity and small atomic radius can enhance binding affinity to hydrophobic pockets in enzymes or receptors.

Properties

IUPAC Name |

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3S/c1-13-18(14-7-3-6-10-17(14)23(13)2)27(25,26)12-11-21-19(24)22-16-9-5-4-8-15(16)20/h3-10H,11-12H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBNMCAJJRNRKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.

Formation of the Urea Derivative: The final step involves the reaction of the sulfonylated indole with an isocyanate derivative to form the urea compound. This reaction is typically carried out under mild conditions, such as room temperature, in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Studied as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the fluorophenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Table 1: Key Structural Features and Hypothesized Properties

Key Observations:

- Lipophilicity: The target compound’s 1,2-dimethylindole likely confers moderate lipophilicity, intermediate between polar thienopyrroles (e.g., ) and highly fluorinated sulfonamides (e.g., ).

- Binding Interactions: The 2-fluorophenyl group may offer stronger target affinity compared to chlorophenyl analogs (e.g., 2-(2-chlorophenyl)ethanone in ) due to fluorine’s electronegativity.

- Metabolic Stability : Sulfonyl groups (common in ) generally resist oxidative metabolism, suggesting the target compound may have favorable pharmacokinetics.

Functional Group Analysis

- Urea vs. Ketone: Unlike indole-methanone derivatives (e.g., [1-pentylindol-3-yl]-naphthalenylmethanone in ), the urea group in the target compound enables hydrogen-bond donor-acceptor interactions, critical for binding to serine/threonine kinases or proteases.

Hypothetical Pharmacological Profile

While direct activity data is unavailable, inferences from analogs suggest:

- Kinase Inhibition : Urea derivatives often target kinases (e.g., VEGFR, EGFR). The sulfonylethyl chain may mimic ATP’s phosphate group, a feature seen in kinase inhibitors like sorafenib .

- Anticancer Potential: Fluorophenyl groups are prevalent in tyrosine kinase inhibitors (e.g., erlotinib), implying possible antiproliferative effects.

Biological Activity

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structural features, including a dimethyl indole moiety and a sulfonyl group, suggest significant potential for biological activity, particularly in the realm of cancer therapy and enzyme inhibition.

- Molecular Formula : C19H20F N3O3S

- Molecular Weight : 389.4 g/mol

- Structural Characteristics : The compound features a urea linkage, a 2-fluorophenyl group, and a sulfonyl-substituted indole moiety, which may interact with various biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes involved in cancer pathways. Notably, such compounds have been shown to inhibit extracellular signal-regulated kinase (ERK), which plays a crucial role in cell proliferation and survival.

Antitumor Activity

A study focusing on the synthesis of phenyl urea derivatives identified several compounds with potent inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an important immunotherapeutic target in cancer treatment. Among these derivatives, some exhibited IC50 values ranging from 0.1 to 0.6 μM against IDO1 . This suggests that modifications of the urea structure can lead to enhanced biological activity.

Pharmacokinetic Profile

In vivo studies of related compounds have demonstrated favorable pharmacokinetic properties. For instance, one derivative showed moderate plasma clearance (22.45 mL/min/kg), an acceptable half-life (11.2 hours), and high oral bioavailability (87.4%). This compound also displayed significant tumor growth inhibition (TGI) in xenograft models .

Case Study 1: IDO1 Inhibition

In a comparative study of various phenyl urea derivatives, it was found that the presence of specific functional groups significantly influenced the inhibitory activity against IDO1. Compounds lacking a carboxyl group showed no activity, while those with this modification demonstrated potent inhibition .

| Compound | IC50 Value (μM) | Binding Mode |

|---|---|---|

| i12 | 0.1 | Predicted binding within IDO1 |

| i24 | 0.6 | High toxicity concerns noted |

Case Study 2: ERK Inhibition

Another study highlighted the ability of similar compounds to inhibit ERK signaling pathways, which are critical in cancer cell proliferation. The specific mechanisms by which these compounds exert their effects are still under investigation but indicate potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea, and how is purity validated?

- Methodology : Synthesis typically involves multi-step organic reactions. First, the indole sulfonyl ethyl intermediate is prepared via sulfonation of 1,2-dimethylindole, followed by alkylation. The urea moiety is introduced by reacting 2-fluorophenyl isocyanate with the amine intermediate. Key steps include:

- Use of anhydrous solvents (e.g., DMF or THF) under nitrogen to prevent hydrolysis .

- Purification via column chromatography (silica gel, gradient elution) or recrystallization.

- Validation : Purity is confirmed using HPLC (>95%) and structural integrity via H/C NMR, IR (urea C=O stretch ~1650–1700 cm), and high-resolution mass spectrometry (HRMS) .

Q. How do the electronic and steric effects of the 2-fluorophenyl and indole sulfonyl groups influence the compound’s reactivity?

- Analysis :

- The 2-fluorophenyl group enhances electron-withdrawing properties, stabilizing the urea carbonyl and influencing hydrogen-bonding interactions with biological targets .

- The indole sulfonyl moiety provides steric bulk, potentially limiting rotational freedom and dictating binding selectivity. Computational studies (e.g., DFT) can model these effects .

- Experimental validation : Competitive binding assays (e.g., fluorescence polarization) quantify interactions with target proteins .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?

- Approach :

- Assay standardization : Compare activity under consistent conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .

- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific binding .

- Structural analysis : Co-crystallization with target proteins (e.g., kinases) reveals binding modes; X-ray data can explain discrepancies (e.g., inactive vs. active conformations) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?

- Methodology :

- Analog synthesis : Modify the indole sulfonyl group (e.g., substituent position) or urea linker length .

- Biological testing : Profile analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends.

- Data integration : Use machine learning (e.g., Random Forest models) to correlate structural features with activity .

- Case study : Substituting the 2-fluorophenyl group with 3-fluoro improved selectivity for VEGFR2 by 12-fold in a related urea derivative .

Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?

- Techniques :

- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions .

- LC-MS/MS : Identifies degradation products (e.g., urea cleavage to amines) and quantifies stability.

- NMR kinetics : Tracks real-time degradation in simulated gastric fluid (e.g., F NMR for fluorine-containing fragments) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC values for this compound in enzyme inhibition assays?

- Root causes :

- Enzyme source variability : Recombinant vs. native proteins may have post-translational modifications affecting activity .

- Assay conditions : Differences in buffer pH, ionic strength, or co-factor concentrations (e.g., Mg) alter kinetic parameters .

- Resolution :

- Replicate assays using standardized protocols (e.g., Eurofins’ guidelines).

- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Methodological Resources

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Tools :

- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 interactions .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model binding persistence in solvent or protein pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.